molecular formula C6H4I2O2 B1427294 3,6-Diiodobenzene-1,2-diol CAS No. 361525-84-0

3,6-Diiodobenzene-1,2-diol

Cat. No.: B1427294
CAS No.: 361525-84-0
M. Wt: 361.9 g/mol
InChI Key: RHKXHMBCNZLCDJ-UHFFFAOYSA-N
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Description

3,6-Diiodobenzene-1,2-diol is a chemical compound that belongs to the class of diiodobenzenes. It is a white crystalline solid that is soluble in water and organic solvents. This compound has gained significant attention in the scientific community due to its potential therapeutic and environmental applications.

Scientific Research Applications

3,6-Diiodobenzene-1,2-diol is valuable in several fields of scientific research:

    Chemistry: Used as a precursor in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of other compounds.

Safety and Hazards

The safety data sheet for a related compound, 1,2-Diiodobenzene, indicates that it causes skin irritation, serious eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, to wear protective gloves/protective clothing/eye protection/face protection, and to use only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

It is known that iodinated compounds often interact with various enzymes and proteins within the body, altering their function .

Mode of Action

It is known that iodinated compounds can undergo electrophilic aromatic substitution reactions . In these reactions, the compound can form a sigma-bond with the target molecule, generating a positively charged intermediate. This intermediate can then undergo further reactions, leading to changes in the target molecule .

Biochemical Pathways

Iodinated compounds are known to participate in various biochemical reactions, including oxidation and free radical reactions . These reactions can lead to changes in the structure and function of target molecules, potentially affecting downstream biochemical pathways .

Pharmacokinetics

Iodinated compounds are generally well-absorbed and distributed throughout the body . The metabolism and excretion of these compounds can vary depending on their specific structure and the presence of other functional groups .

Result of Action

Iodinated compounds can have various effects depending on their specific targets and mode of action . These effects can include changes in enzyme activity, alterations in protein structure and function, and potential impacts on cell signaling pathways .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3,6-Diiodobenzene-1,2-diol. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s reactivity and its interactions with target molecules . Additionally, the compound’s stability may be affected by light and heat, suggesting that it should be stored in a dark, cool place .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Diiodobenzene-1,2-diol typically involves the iodination of catechol (benzene-1,2-diol). The reaction is carried out under controlled conditions to ensure selective iodination at the 3 and 6 positions of the benzene ring. Common reagents used in this process include iodine and an oxidizing agent such as sodium iodate or potassium iodate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of catechol and iodine, with careful control of reaction conditions to maximize yield and purity. The product is then purified through recrystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions

3,6-Diiodobenzene-1,2-diol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the diiodo groups to other functional groups.

    Substitution: The iodine atoms can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and lead tetraacetate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like sodium azide or thiourea can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Compounds with reduced iodine content.

    Substitution: Various substituted benzene derivatives.

Comparison with Similar Compounds

Similar Compounds

    1,2-Diiodobenzene: Similar structure but lacks the hydroxyl groups.

    3,5-Diiodobenzene-1,2-diol: Similar structure with different iodine substitution pattern.

    4,6-Diiodobenzene-1,2-diol: Another isomer with different iodine positions.

Uniqueness

3,6-Diiodobenzene-1,2-diol is unique due to its specific iodine substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly useful in certain synthetic and research applications where other isomers may not be as effective .

Properties

IUPAC Name

3,6-diiodobenzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4I2O2/c7-3-1-2-4(8)6(10)5(3)9/h1-2,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHKXHMBCNZLCDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1I)O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4I2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00729284
Record name 3,6-Diiodobenzene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00729284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

361525-84-0
Record name 3,6-Diiodobenzene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00729284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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